3-Methoxy-1-azaspiro[4.4]nonane
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Overview
Description
3-Methoxy-1-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[44]nonane framework with a methoxy group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the electrophilic amination of Grignard reagents using O-sulfonyloximes as amination reagents. This process involves the reaction of benzophenone O-sulfonyloxime derivatives with Grignard reagents, followed by hydrolysis to yield the desired spirocyclic amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
3-Methoxy-1-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-azaspiro[4.4]nonane involves its interaction with molecular targets through its spirocyclic and methoxy functional groups. The nitrogen atom in the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The methoxy group can participate in electron-donating interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[4.4]nonane: Lacks the methoxy group, resulting in different reactivity and applications.
3-Hydroxy-1-azaspiro[4.4]nonane: Contains a hydroxyl group instead of a methoxy group, leading to variations in hydrogen bonding and solubility.
3-Methoxy-1-azaspiro[4.5]decane: Features an extended spirocyclic framework, affecting its steric and electronic properties.
Uniqueness
3-Methoxy-1-azaspiro[4.4]nonane is unique due to the presence of both the spirocyclic structure and the methoxy functional group, which together confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-methoxy-1-azaspiro[4.4]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJDAUOWPSORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCCC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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